molecular formula C17H18N2O2 B4241063 2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

Cat. No.: B4241063
M. Wt: 282.34 g/mol
InChI Key: KSQHMRUNLMHARF-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is a complex organic compound that features both an amine group and a benzamide group attached to a 3,4-dihydro-1H-isochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isochromene Moiety: The initial step involves the synthesis of the 3,4-dihydro-1H-isochromene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzamide Group: The next step involves the introduction of the benzamide group. This can be done through an amide coupling reaction, where the isochromene derivative is reacted with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Amine Group: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction, where the benzamide derivative is reacted with an amine source such as ammonia or an amine salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

    2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)butyramide: Similar structure but with a butyramide group instead of a benzamide group.

Uniqueness

2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c18-15-8-4-3-7-14(15)17(20)19-11-16-13-6-2-1-5-12(13)9-10-21-16/h1-8,16H,9-11,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQHMRUNLMHARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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